molecular formula C4H3LiN2O2S B6602271 lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate CAS No. 2172528-18-4

lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B6602271
CAS No.: 2172528-18-4
M. Wt: 150.1 g/mol
InChI Key: DQYNAXDIPZGDOZ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the molecular formula C₄H₃LiN₂O₂S It is a lithium salt of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include maintaining a temperature range of 0-25°C and a pH of around 7-8 to ensure the complete formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization and drying under vacuum conditions.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the lithium ion can modulate various signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
  • Lithium(1+) ion 4-methyl-1,2,3-thiadiazole-5-carboxylate

Uniqueness

Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

lithium;3-methyl-1,2,4-thiadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Li/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYNAXDIPZGDOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NSC(=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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